Indol-6-OL, 3-(2-(dimethylamino)ethyl)- (CAS: 1476-33-1), commonly known as 6-Hydroxy-N,N-dimethyltryptamine (6-OH-DMT), is a highly specific hydroxylated tryptamine derivative utilized primarily as an analytical reference standard and metabolic biomarker [1]. As a positional isomer of the controlled substances psilocin (4-OH-DMT) and bufotenin (5-OH-DMT), its primary procurement value lies in its ability to calibrate chromatographic systems for the resolution of identical-mass tryptamines . Beyond forensic applications, 6-OH-DMT serves as a critical, pharmacologically inert structural analog for serotonergic receptor assays and a definitive marker for peripheral hepatic metabolism in pharmacokinetic profiling [1].
Generic substitution among hydroxylated tryptamines is impossible in both analytical and pharmacological workflows due to profound differences in receptor activation and regulatory status. While 4-OH-DMT and 5-OH-DMT are potent 5-HT receptor agonists and heavily regulated Schedule I substances, 6-OH-DMT is pharmacologically inactive at relevant doses, making it uniquely suited as a negative control. More critically for procurement, these positional isomers share identical mass spectrometry fragmentation patterns (identical m/z transitions) [1]. Consequently, relying on a generic class representative or a closely related isomer in LC-MS/MS or GC-MS screening will result in co-elution and false-positive identification of illicit substances, mandating the procurement of the exact 6-OH-DMT standard to establish precise retention time calibration [1].
In forensic and toxicological screening, 6-OH-DMT and its positional isomers (4-OH-DMT and 5-OH-DMT) produce identical mass spectrometry fragmentation patterns, making them indistinguishable by MS alone [1]. Accurate identification relies entirely on chromatographic retention time mapping, which requires the exact 6-OH-DMT reference standard to resolve peaks and prevent the false-positive reporting of Schedule I substances like psilocin [1].
| Evidence Dimension | Isomeric MS Fragmentation Profile |
| Target Compound Data | Identical m/z fragmentation to 4-OH-DMT and 5-OH-DMT |
| Comparator Or Baseline | 4-OH-DMT (Psilocin) and 5-OH-DMT (Bufotenin) |
| Quantified Difference | Indistinguishable by MS alone; requires exact 6-OH-DMT standard for HPLC retention time calibration |
| Conditions | LC-MS/MS or GC-MS forensic screening |
Procuring the exact 6-OH isomer is mandatory to prevent false-positive identification of Schedule I controlled substances in toxicological screening.
Unlike its parent compound N,N-DMT, which exhibits a high binding affinity for the 5-HT2A receptor (Ki ≈ 75–450 nM)[2], 6-OH-DMT demonstrates negligible affinity for the same target (Ki ≥ 6,300–19,000 nM) [1]. This massive reduction in binding capacity renders 6-OH-DMT pharmacologically inert in serotonergic pathways, providing an ideal structurally matched baseline for in vitro assays [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
| Target Compound Data | Ki ≥ 6,300–19,000 nM |
| Comparator Or Baseline | N,N-DMT (Ki ≈ 75–450 nM) |
| Quantified Difference | >80-fold to >250-fold reduction in binding affinity |
| Conditions | In vitro 5-HT2A receptor binding assays |
Provides a structurally identical but pharmacologically inert baseline, making it an ideal negative control for serotonergic activation studies.
The position of the hydroxyl group significantly alters the physicochemical properties of tryptamine derivatives. 6-OH-DMT has a predicted Log P of 2.4, making it substantially more lipophilic than 5-OH-DMT (Log P = 1.2) and slightly more lipophilic than 4-OH-DMT (Log P = 2.1) [1]. This difference dictates distinct organic-to-aqueous phase partitioning behaviors during liquid-liquid extraction [1].
| Evidence Dimension | Predicted Partition Coefficient (Log P) |
| Target Compound Data | Log P = 2.4 |
| Comparator Or Baseline | 5-OH-DMT (Bufotenin) (Log P = 1.2) and 4-OH-DMT (Log P = 2.1) |
| Quantified Difference | Significantly higher lipophilicity than 5-OH-DMT, altering organic/aqueous phase partitioning |
| Conditions | Liquid-liquid extraction and BBB permeability modeling |
Differences in lipophilicity dictate distinct solvent extraction protocols, meaning generic tryptamine extraction methods must be optimized specifically for the 6-OH isomer.
In metabolic profiling, 6-OH-DMT serves as a definitive marker for peripheral biotransformation. Studies utilizing rabbit microsomal fractions demonstrate that 6-OH-DMT is exclusively generated in hepatic (liver) preparations and is entirely absent in brain microsomal preparations [1]. This absolute tissue specificity contrasts with central metabolites, allowing researchers to isolate peripheral CYP450/MAO activity[1].
| Evidence Dimension | Tissue-Specific Generation |
| Target Compound Data | Present in hepatic microsomal fractions |
| Comparator Or Baseline | Brain microsomal fractions (Absent / 0%) |
| Quantified Difference | 100% peripheral localization in microsomal assays |
| Conditions | In vitro rabbit liver vs. brain microsomal preparations |
Allows researchers to definitively uncouple peripheral hepatic metabolism from central nervous system biotransformation in pharmacokinetic models.
Due to the identical mass spectrometry fragmentation patterns shared among hydroxylated tryptamines, 6-OH-DMT is procured as an essential analytical reference standard. It is used to calibrate HPLC and GC retention times, ensuring accurate chromatographic resolution from Schedule I substances like psilocin (4-OH-DMT) and preventing false-positive forensic reporting .
In drug metabolism and pharmacokinetic (DMPK) studies, 6-OH-DMT is utilized as a specific biomarker to quantify the minor peripheral metabolic pathways of N,N-DMT. Its exclusive generation in hepatic microsomes, as opposed to brain tissue, makes it invaluable for mapping peripheral CYP450 and MAO-mediated biotransformation [1].
Because 6-OH-DMT exhibits a Ki ≥ 6,300 nM for the 5-HT2A receptor—rendering it pharmacologically inert compared to active tryptamines—it is routinely procured as a structurally matched negative control. This allows researchers to validate the specificity of serotonergic receptor activation assays without introducing confounding agonistic effects [1].
The distinct lipophilicity of 6-OH-DMT (Log P = 2.4) requires specific solvent partitioning protocols. Analytical chemists procure this compound to optimize liquid-liquid extraction workflows for indole alkaloids, ensuring high recovery rates that cannot be accurately modeled using the more hydrophilic 5-OH-DMT .